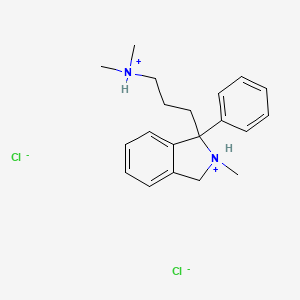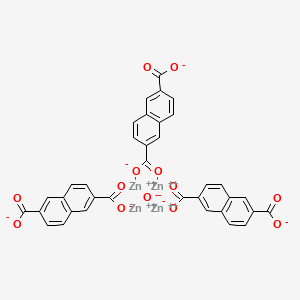
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is a metal-organic framework (MOF) compound. MOFs are unique materials characterized by their porous structures, which consist of metal ions or clusters coordinated to organic ligands. This particular compound involves zinc ions coordinated with naphthalene-2,6-dicarboxylate and oxygen anions, forming a three-dimensional network.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) typically involves solvothermal methods. The reaction is carried out by dissolving zinc salts (e.g., zinc nitrate) and naphthalene-2,6-dicarboxylic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the formation of the MOF structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar solvothermal methods but on a larger scale. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc centers can participate in redox reactions, altering the oxidation state of the metal ions.
Substitution: Ligands within the MOF can be substituted with other functional groups, modifying the properties of the material.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as amines or halides under mild conditions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of zinc oxide, while substitution reactions can yield functionalized MOFs with tailored properties .
Aplicaciones Científicas De Investigación
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium naphthalene-2,6-dicarboxylate: Similar structure but with magnesium ions instead of zinc.
Calcium naphthalene-2,6-dicarboxylate: Uses calcium ions, offering different chemical properties and reactivity.
Uniqueness
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is unique due to its specific coordination environment and the presence of zinc ions, which provide distinct catalytic and adsorption properties compared to other metal-organic frameworks .
Propiedades
Fórmula molecular |
C36H18O13Zn4 |
|---|---|
Peso molecular |
920.0 g/mol |
Nombre IUPAC |
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) |
InChI |
InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6 |
Clave InChI |
VHDGTRCKVSQBKA-UHFFFAOYSA-H |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


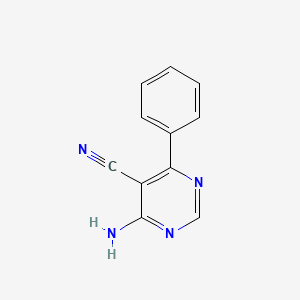
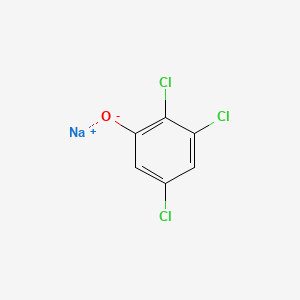
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
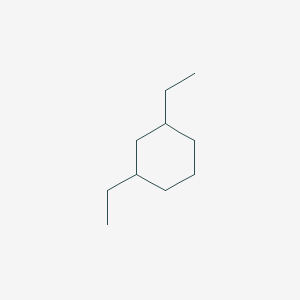

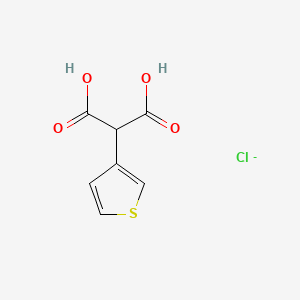
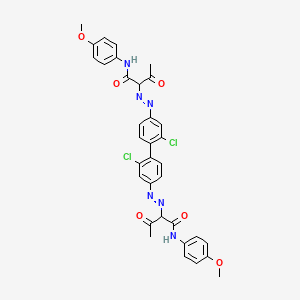
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
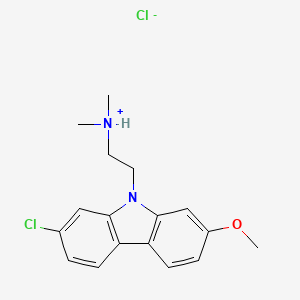
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
